molecular formula C4H8N2O B075005 2-Pyrrolidone oxime CAS No. 1120-81-6

2-Pyrrolidone oxime

Cat. No. B075005
CAS RN: 1120-81-6
M. Wt: 100.12 g/mol
InChI Key: LWHAOTMEDNFAEN-UHFFFAOYSA-N
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Description

2-Pyrrolidone, also known as 2-pyrrolidinone or butyrolactam, is an organic compound consisting of a 5-membered lactam . It is a colorless liquid that is miscible with water and most common organic solvents . 2-Pyrrolidone itself and various derivatives made from it have a variety of industrial uses .


Synthesis Analysis

The classical method for the synthesis of pyrrole oximes is based on the reaction of an aldehyde or ketone with hydroxylamine hydrochloride in pyridine–ethanol . By modifying these methods it is possible to obtain the pyrrole oxime .


Molecular Structure Analysis

The molecular formula of 2-Pyrrolidone is C4H7NO . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

In the presence of phosphorus pentachloride or hydrochloric acid, the E- and Z-isomers of pyrrole ketoximes give acylaminopyrroles . A simple method was also developed for the synthesis of the isomeric derivatives of pyrroloazepines .


Physical And Chemical Properties Analysis

2-Pyrrolidone is a five-membered cyclic amide of the lactam class. It has a high dipole moment (3.8 D) and a high boiling temperature . It is also inert and has high thermal and chemical stability, so it is widely used as a solvent and reaction medium .

Scientific Research Applications

  • Neuropharmacological Applications : Pyrrolidone derivatives, including 2-pyrrolidone, have been explored for their potential neuroprotective effects, antiepileptic properties, and nootropic effects (enhancement of learning and memory). This is exemplified by drugs like piracetam and levetiracetam, which belong to this class (Shorvon, 2001).

  • Metabolic Engineering : 2-Pyrrolidone has been produced through metabolic engineering in Escherichia coli, emphasizing its value as a solvent, polymer precursor, and pharmaceutical intermediate (Zhang et al., 2015).

  • Pharmacological Research : Research on phenyl derivatives of pyrrolidone-2 has shown that they possess various pharmacological activities, including anticonvulsive and narcotic effects (Khaunina, 1978).

  • Drug Development and Solubilization : 2-Pyrrolidone and its derivatives have been used in the development of new antiepileptic drugs and as solubilizers for poorly soluble compounds in pharmaceutical formulations (Kenda et al., 2004); (Jain & Yalkowsky, 2007).

  • Toxicological Studies : Studies have been conducted on the toxicological effects of 2-pyrrolidone and its derivatives, including potential fetotoxic effects and occupational exposure risks (Solomon et al., 1996).

  • Biochemical Research : Investigations into the effects of 2-pyrrolidone on GABA concentration in rat tissues have provided insights into its biochemical interactions and potential therapeutic applications (Fasolato et al., 1988).

  • Catalysis and Chemical Synthesis : Research on the hydrogenation of succinimide to 2-pyrrolidone over solid catalysts highlights its significance in chemical synthesis (Tanielyan et al., 2014).

Safety And Hazards

2-Pyrrolidone is an eye irritant . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

properties

IUPAC Name

N-(3,4-dihydro-2H-pyrrol-5-yl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c7-6-4-2-1-3-5-4/h7H,1-3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHAOTMEDNFAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360909
Record name 2-PYRROLIDONE OXIME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidone oxime

CAS RN

1120-81-6
Record name 3,4-Dihydro-N-hydroxy-2H-pyrrol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1120-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-PYRROLIDONE OXIME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LM Sharkova, LA Aksanova, NF Kucherova… - Chemistry of …, 1971 - Springer
… A or B (compounds of similar structure were previously isolated along with ketones of the II type in the rearrangement of the phenyl ether of l-cyclohexyl-3-oxo-2pyrrolidone oxime [i0]) or …
Number of citations: 3 link.springer.com
E Abele, R Abele, E Lukevics - Chemistry of Heterocyclic Compounds, 2004 - Springer
Data on the production methods and reactions of pyrrole aldoximes and ketoximes and their derivatives are reviewed. The synthesis of new heterocycles from the pyrrole oximes is …
Number of citations: 45 link.springer.com

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